molecular formula C20H25NO3S B3211536 2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide CAS No. 1091050-78-0

2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B3211536
CAS No.: 1091050-78-0
M. Wt: 359.5 g/mol
InChI Key: UBSFYIYDNSZCNY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene-sulfonamide core substituted with two methyl groups at the 2- and 5-positions. The N-substituent consists of a 4-phenyloxan-4-ylmethyl group, which introduces a tetrahydropyran (oxane) ring fused to a phenyl moiety. The compound’s molecular formula is C₂₀H₂₅NO₃S, with a molecular weight of 371.5 g/mol. Its stereoelectronic properties, such as moderate lipophilicity (predicted logP ≈ 3.2) and polar surface area (~60 Ų), may influence bioavailability and target engagement .

Properties

IUPAC Name

2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-16-8-9-17(2)19(14-16)25(22,23)21-15-20(10-12-24-13-11-20)18-6-4-3-5-7-18/h3-9,14,21H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSFYIYDNSZCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide typically involves the following steps:

    Formation of the Benzene Sulfonamide Core: The starting material, 2,5-dimethylbenzenesulfonyl chloride, is reacted with an amine to form the sulfonamide core.

    Introduction of the Phenyloxan-4-ylmethyl Group: The phenyloxan-4-ylmethyl group is introduced through a nucleophilic substitution reaction, where the sulfonamide nitrogen attacks the electrophilic carbon of the phenyloxan-4-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Physical Properties

The compound exhibits properties typical of sulfonamides, including solubility in organic solvents and moderate stability under standard laboratory conditions.

Chemistry

2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile reagent in organic synthesis.

Table 1: Chemical Reactions Involving the Compound

Reaction TypeDescription
Oxidation Can be oxidized to form sulfone derivatives.
Reduction Reduction can yield amine derivatives.
Substitution The sulfonamide group can participate in nucleophilic substitution reactions.

Biological Research

The compound is being investigated for its potential as a biochemical probe or inhibitor. The sulfonamide group allows for specific interactions with biological macromolecules, which may modulate enzyme activity or receptor function.

Potential Biological Applications:

  • Anticancer Activity: Preliminary studies suggest that the compound may inhibit tumor growth by interfering with critical cellular pathways.
  • Anti-inflammatory Properties: Research indicates potential therapeutic effects in reducing inflammation markers.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic properties. Its structure suggests possible applications in drug development targeting various diseases.

Case Study: Anticancer Activity

A recent study evaluated the compound's efficacy against several cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, warranting further investigation into its mechanism of action and potential clinical applications.

Industrial Applications

The compound is also utilized in the development of advanced materials and polymers due to its unique chemical properties. Its ability to form stable bonds with other molecules makes it suitable for creating specialized materials with tailored functionalities.

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Properties
2,5-dimethoxybenzene-1-sulfonamideLacks phenyloxan groupSimpler structure
N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamideLacks methoxy groupsDifferent reactivity profile
2,5-dimethoxy-N-methylbenzene-1-sulfonamideContains a methyl group instead of phenyloxanAltered biological activity

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

2,5-Dimethyl-N-[(Pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine Derivatives

  • Structure : Features a pyrazolo[1,5-a]pyrimidin-7-amine core instead of a benzene-sulfonamide. The N-substituent is a pyridin-4-ylmethyl group.
  • Key Differences: The heterocyclic core may enhance binding to kinases or viral proteases.
  • Application : Patent data (EP19072220) highlights antiviral activity against RNA viruses, suggesting a mechanism distinct from the sulfonamide class .

4-Methoxy-3,5-dimethyl-N-({1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide

  • Structure : Shares the benzene-sulfonamide core but with methoxy and methyl groups at 3,5-positions. The N-substituent includes a thiophene-piperidine hybrid.
  • The piperidine ring introduces basicity, favoring ionic interactions.
  • Application : Reported in drug discovery databases (BE16922), likely targeting GPCRs or ion channels due to the piperidine-thiophene motif .

4-Methyl-N-(Oxolan-2-ylmethyl)-2-(2-Propylpyridin-4-yl)-1,3-thiazole-5-carboxamide

  • Structure : A thiazole-carboxamide derivative with an oxolane (tetrahydrofuran) substituent.
  • Key Differences : The carboxamide group replaces the sulfonamide, altering hydrogen-bonding capacity. The oxolane ring may reduce metabolic clearance compared to phenyloxane.
  • Application : Hypothesized to target bacterial enzymes (e.g., FabH inhibitors) due to the thiazole core .

Physicochemical and Pharmacokinetic Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Predicted logP Therapeutic Area
Target Compound Benzene-sulfonamide 2,5-dimethyl; 4-phenyloxan-4-yl 371.5 3.2 Undisclosed (likely CNS)
Pyrazolo[1,5-a]pyrimidin-7-amine Derivative Pyrazolo-pyrimidine Pyridin-4-ylmethyl ~350 2.8 Antiviral
Thiophene-piperidine Sulfonamide Benzene-sulfonamide 3,5-dimethyl; thiophene-piperidine 408.6 2.5 GPCR modulation
Thiazole-carboxamide Thiazole-carboxamide Oxolane; propylpyridine ~360 3.0 Antimicrobial

Key Observations :

  • The target compound exhibits higher lipophilicity than thiophene-piperidine sulfonamide, favoring blood-brain barrier penetration.
  • Pyrazolo-pyrimidine derivatives prioritize heteroaromatic interactions over sulfonamide-mediated hydrogen bonding, aligning with antiviral applications.
  • Thiophene-piperidine sulfonamide ’s lower logP may enhance aqueous solubility, critical for oral bioavailability.

Research Findings and Hypotheses

  • Antiviral Potential: Structural parallels to EP19072220 derivatives suggest the target compound could inhibit viral polymerases or proteases, though experimental validation is needed .
  • Metabolic Stability : The 4-phenyloxane group may confer resistance to CYP450 oxidation compared to piperidine or oxolane substituents .
  • Target Selectivity : The dimethyl substitution pattern (2,5 vs. 3,5 in ’s compound) could reduce off-target effects by minimizing steric clashes in binding pockets.

Biological Activity

2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their antimicrobial properties, but recent studies have expanded their applications to include various therapeutic areas such as cancer treatment and cardiovascular health. This article reviews the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H20N2O3S
  • Molecular Weight : 320.41 g/mol
  • IUPAC Name : this compound

The sulfonamide group contributes to the compound's biological activity through its ability to interact with various biological targets.

Antimicrobial Activity

Sulfonamides have traditionally been recognized for their antibacterial properties. In recent studies, the antimicrobial efficacy of this compound was evaluated using disc diffusion methods against several bacterial strains. The results indicated significant antibacterial activity compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Antidiabetic Properties

Research has also explored the antidiabetic effects of this compound. In vivo studies using streptozotocin-induced diabetic models demonstrated that the compound improved glycemic control and exhibited insulin-sensitizing effects. The mechanism appears to involve modulation of glucose metabolism and enhancement of insulin signaling pathways .

Cardiovascular Effects

Recent investigations into the cardiovascular effects of sulfonamide derivatives have shown that compounds similar to this compound can influence perfusion pressure and coronary resistance. An isolated rat heart model revealed that certain sulfonamides reduced perfusion pressure significantly, indicating potential therapeutic benefits in managing hypertension and related cardiovascular conditions .

Case Studies

  • Antibacterial Efficacy :
    • A study assessed the antibacterial properties of various sulfonamide derivatives, including this compound.
    • Results showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
  • Diabetes Management :
    • In a controlled trial involving diabetic rats, administration of the compound led to a marked decrease in blood glucose levels over a four-week period.
    • Histological examination revealed improved pancreatic islet morphology.
  • Cardiovascular Impact :
    • A comparative study on the effects of different benzene sulfonamides on rat hearts indicated that this compound significantly lowered coronary resistance compared to controls.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and glucose metabolism.
  • Calcium Channel Interaction : Some studies suggest that sulfonamides can interact with calcium channels, influencing vascular tone and cardiac function .
  • Modulation of Inflammatory Pathways : The anti-inflammatory properties observed in some sulfonamide derivatives suggest a potential role in reducing chronic inflammation associated with diabetes and cardiovascular diseases.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide
Reactant of Route 2
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2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide

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